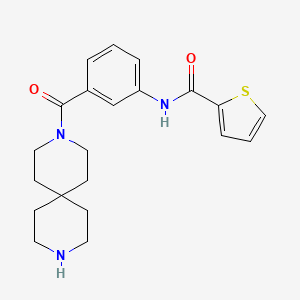

GABAA receptor agent 5

Description

BenchChem offers high-quality GABAA receptor agent 5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GABAA receptor agent 5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H25N3O2S |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H25N3O2S/c25-19(18-5-2-14-27-18)23-17-4-1-3-16(15-17)20(26)24-12-8-21(9-13-24)6-10-22-11-7-21/h1-5,14-15,22H,6-13H2,(H,23,25) |

InChI Key |

PQGDUNWRHHLMNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC12CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of GABAA Receptor Agent 5

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS) and a validated target for a wide range of therapeutic agents.[1][2] Dysfunction of the GABAergic system is implicated in numerous neurological and psychiatric disorders.[1][3] This document provides a detailed technical overview of the mechanism of action of a novel investigational compound, referred to herein as Agent 5, a positive allosteric modulator (PAM) of the GABAA receptor. We will delineate its interaction with the receptor, present its pharmacological profile through quantitative data, describe the experimental methodologies used for its characterization, and illustrate key pathways and workflows.

Introduction to GABAA Receptors

GABAA receptors are ligand-gated ion channels belonging to the Cys-loop superfamily.[4] These receptors are pentameric structures assembled from a selection of 19 different subunits (e.g., α, β, γ), forming a central chloride (Cl⁻) ion-permeable pore.[1][3][5] The most common isoform in the CNS consists of two α, two β, and one γ subunit.[1][3][6] The binding of the endogenous neurotransmitter GABA to its orthosteric sites, located at the interface between α and β subunits, triggers a conformational change that opens the channel.[4][7] The subsequent influx of Cl⁻ ions leads to hyperpolarization of the neuronal membrane, reducing the likelihood of an action potential and thus exerting an inhibitory effect on neurotransmission.[7][8]

Core Mechanism of Action of Agent 5

Agent 5 functions as a positive allosteric modulator (PAM) of the GABAA receptor. Unlike orthosteric agonists that bind directly to the GABA binding site, PAMs bind to a distinct, topographically separate (allosteric) site on the receptor complex.[7][9] This allosteric binding event induces a conformational change in the receptor that enhances the effect of GABA without directly activating the channel in the absence of the endogenous ligand.[7][9]

The primary mechanisms by which Agent 5 potentiates GABAergic currents are:

-

Increased GABA Affinity: Binding of Agent 5 increases the affinity of the GABA binding sites, meaning that a lower concentration of GABA is required to elicit a response.

-

Enhanced Channel Gating: Agent 5 increases the probability and/or duration of channel opening when GABA is bound, leading to a greater influx of Cl⁻ ions for a given level of GABA stimulation.[7]

This modulatory action allows for a fine-tuning of inhibitory neurotransmission rather than a simple on/off activation, preserving the natural temporal and spatial patterns of GABA release.

Signaling Pathway Diagram

The following diagram illustrates the core signaling pathway of the GABAA receptor and the modulatory role of Agent 5.

Pharmacological Profile of Agent 5

The pharmacological effects of Agent 5 have been quantified through a series of binding and functional assays to determine its affinity, potency, efficacy, and subtype selectivity.

Binding Affinity

The binding affinity of Agent 5 for various GABAA receptor subtypes was determined using radioligand binding assays. The data, presented as inhibitor constant (Kᵢ) values, indicate the concentration of Agent 5 required to displace 50% of a specific radioligand from the receptor. Lower Kᵢ values signify higher binding affinity.

Table 1: Binding Affinity (Kᵢ) of Agent 5 at Human Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) |

|---|---|---|

| α1β2γ2 | [³H]Flumazenil | 25.4 |

| α2β3γ2 | [³H]Flumazenil | 3.1 |

| α3β3γ2 | [³H]Flumazenil | 4.5 |

| α5β3γ2 | [³H]Ro15-4513 | 150.8 |

Data are representative and hypothetical.

The data indicate that Agent 5 exhibits significant selectivity, with the highest affinity for receptors containing α2 and α3 subunits. This profile suggests a potential for anxiolytic effects with a reduced sedative and amnestic side-effect profile often associated with α1 and α5 subunit activity, respectively.[10][11]

Functional Potency and Efficacy

The functional activity of Agent 5 was assessed via two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing specific human GABAA receptor subtypes. The potentiation of a submaximal GABA concentration (EC₂₀) was measured.

Table 2: Functional Potentiation of GABA-Evoked Currents by Agent 5

| Receptor Subtype | GABA EC₂₀ (μM) | Agent 5 EC₅₀ (nM) | Max Potentiation (%) |

|---|---|---|---|

| α1β2γ2 | 1.5 | 45.2 | 350 |

| α2β3γ2 | 5.0 | 8.9 | 1250 |

| α3β3γ2 | 8.2 | 11.3 | 1180 |

| α5β3γ2 | 0.5 | 210.5 | 150 |

Data are representative and hypothetical.

The functional data corroborate the binding profile, demonstrating that Agent 5 is most potent and efficacious at α2- and α3-containing receptors. It acts as a strong positive modulator at these subtypes while having significantly weaker effects at α1- and α5-containing receptors.

Experimental Protocols

Radioligand Binding Assay Protocol

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the desired recombinant human GABAA receptor subtype are prepared via homogenization and centrifugation.

-

Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Flumazenil for the benzodiazepine (B76468) site) and a range of concentrations of the unlabeled test compound (Agent 5).

-

Equilibrium: The mixture is incubated to equilibrium (e.g., 60 minutes at 4°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam). Specific binding is calculated, and IC₅₀ values are determined by non-linear regression. Kᵢ values are then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology Protocol

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the specific α, β, and γ subunits of the human GABAA receptor. Oocytes are incubated for 2-5 days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and continuously perfused with recording solution. The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording), and the membrane potential is clamped at -70 mV.

-

GABA Application: GABA at a predetermined EC₂₀ concentration is applied to establish a baseline current response.

-

Compound Application: Following a washout period, Agent 5 is co-applied with the same EC₂₀ concentration of GABA. A range of Agent 5 concentrations are tested to determine a dose-response curve.

-

Data Analysis: The potentiation of the GABA-evoked current is calculated as a percentage increase over the baseline GABA response. EC₅₀ values (the concentration of Agent 5 that produces 50% of its maximal effect) and maximal potentiation are determined by fitting the dose-response data to a sigmoidal function.

Experimental Workflow Diagram

The following diagram outlines the workflow for the characterization of Agent 5's functional activity.

Logical Mechanism of Action Summary

The sequence of events from the binding of Agent 5 to the ultimate physiological outcome can be summarized logically.

Conclusion

Agent 5 is a subtype-selective positive allosteric modulator of the GABAA receptor with high potency and efficacy at α2- and α3-containing receptor subtypes. Its mechanism of action involves binding to an allosteric site, which enhances the receptor's response to the endogenous neurotransmitter GABA, leading to increased chloride ion influx and potentiated neuronal inhibition. This pharmacological profile suggests that Agent 5 may offer therapeutic benefits for conditions such as anxiety disorders while potentially mitigating the side effects associated with less selective GABAA receptor modulators. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: The GABAA receptor: a target of pharmacologically active molecules [frontiersin.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of Diazepam at GABA-A Receptors

Disclaimer: This guide addresses the binding affinity of Diazepam, a well-characterized γ-aminobutyric acid type A (GABA-A) receptor agent. The initial query for "GABAA receptor agent 5" refers to a non-specific entity; therefore, Diazepam has been selected as a representative agent to provide a factual and detailed technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Diazepam, a classical benzodiazepine (B76468), exerts its therapeutic effects as an anxiolytic, anticonvulsant, muscle relaxant, and sedative by modulating the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This guide provides a comprehensive analysis of the binding affinity of Diazepam for various GABA-A receptor subtypes, details the experimental protocols for determining these values, and illustrates the associated signaling pathways. The quantitative data, experimental workflows, and signaling cascades are presented in a clear and structured format to facilitate understanding and application in a research and development context.

Quantitative Binding Affinity of Diazepam

Diazepam binds to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor. Its affinity for the receptor is subtype-dependent, which contributes to its pharmacological profile. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The binding affinities of Diazepam for various recombinant human GABA-A receptor subtypes are summarized in the table below. These values have been compiled from multiple radioligand displacement studies.

| GABAA Receptor Subtype | Ki (nM) | Reference Compound |

| α1β3γ2 | ~17-20 | [3H]flunitrazepam |

| α2β3γ2 | ~15-18 | [3H]flunitrazepam |

| α3β3γ2 | ~16-22 | [3H]flunitrazepam |

| α5β3γ2 | ~10-15 | [3H]flunitrazepam |

Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, temperature, and buffer composition. The values presented here are representative.

Experimental Protocols for Binding Affinity Determination

The binding affinity of Diazepam to GABA-A receptors is most commonly determined using a competitive radioligand binding assay. The following protocol is a generalized procedure based on standard methodologies.

Materials and Reagents

-

Receptor Source: Membranes prepared from cells (e.g., HEK293) transiently or stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.) or from brain tissue (e.g., rat cerebral cortex).

-

Radioligand: [3H]flunitrazepam or [3H]Ro 15-1788 (flumazenil), high-affinity benzodiazepine site radioligands.

-

Test Compound: Diazepam.

-

Non-specific Binding Compound: A high concentration of an unlabeled benzodiazepine, such as clonazepam or flunitrazepam (e.g., 10 µM), to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Equipment: Homogenizer, centrifuges, 96-well plates, filter mats (e.g., GF/B or GF/C), cell harvester, liquid scintillation counter.

Membrane Preparation

-

Homogenization: Homogenize cultured cells or brain tissue in ice-cold assay buffer.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

High-Speed Centrifugation: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20-30 minutes) to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the high-speed centrifugation step multiple times to wash the membranes.

-

Protein Quantification: Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

Storage: Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of unlabeled competitor.

-

Competition: Receptor membranes + radioligand + serial dilutions of Diazepam.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM) and the competition binding (CPM) at each Diazepam concentration.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Diazepam concentration.

-

Determine IC50: From the competition curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of Diazepam that displaces 50% of the radioligand.

-

Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for determining Diazepam binding affinity using a radioligand binding assay.

GABAA Receptor Signaling Pathway

Caption: Signaling pathway of GABA-A receptor modulation by Diazepam.

In-Depth Technical Guide: GABAA Receptor Agent 5 (Compound 018)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the γ-aminobutyric acid type A (GABAA) receptor agent 5, also known as compound 018. It includes its binding affinity (Ki value), activity at various receptor subtypes, detailed experimental protocols for its characterization, and its place within the broader context of GABAA receptor signaling.

Core Compound Data: GABAA Receptor Agent 5 (Compound 018)

GABAA receptor agent 5 (compound 018) is recognized as a potent and competitive antagonist of the GABAA receptor. Its primary reported Ki value indicates a high affinity for the receptor.[1]

Quantitative Binding and Activity Data

The binding affinity and inhibitory concentrations of GABAA receptor agent 5 (compound 018) are summarized below. For comparison, data for other well-known GABAA receptor antagonists are also provided.

| Compound | Ki (µM) | Receptor Subtype | IC50 (µM) | Reference |

| GABAA Receptor Agent 5 (Compound 018) | 0.020 | Not Specified | - | [1] |

| - | α1β2δ | 0.24 | [1] | |

| - | α4β1δ | 0.088 | [1] | |

| - | α4β2δ | 0.068 | [1] | |

| - | α6β2δ | 0.33 | [1] | |

| - | α1β2γ2 | 0.79 | [1] | |

| - | α2β2γ2 | 0.32 | [1] | |

| - | α3β2γ2 | 0.079 | [1] | |

| - | α5β2γ2 | 0.051 | [1] | |

| Gabazine (SR-95531) | 0.23 | Not Specified | 7.38 | [2] |

| Bicuculline | 0.61 | Not Specified | 16.7 | [2] |

Experimental Protocols

The determination of the Ki and IC50 values for a GABAA receptor antagonist like compound 018 typically involves radioligand binding assays. Below is a detailed, synthesized protocol based on established methodologies.

Protocol: Determination of Ki via Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., compound 018) for the GABAA receptor.

1. Membrane Preparation:

-

Tissue Source: Whole rat or mouse brains are a common source of native GABAA receptors. Alternatively, cell lines (e.g., HEK293) stably expressing specific recombinant GABAA receptor subtypes can be used.

-

Homogenization: Homogenize the tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).

-

Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

-

Pelleting Membranes: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 - 140,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the receptors.

-

Washing: Resuspend the pellet in fresh, cold buffer and repeat the high-speed centrifugation. This step is often repeated to ensure the removal of endogenous GABA.

-

Final Preparation: Resuspend the final pellet in an appropriate assay buffer. A portion of the homogenate should be used to determine the protein concentration (e.g., using a BCA assay). The prepared membranes can be stored at -80°C.

2. Competitive Binding Assay:

-

Assay Components:

-

Membrane Preparation: Thawed and resuspended to a final concentration of 0.1-0.2 mg of protein per well.

-

Radioligand: A radiolabeled GABAA receptor agonist or antagonist (e.g., [3H]muscimol or [3H]GABA) at a concentration close to its Kd.

-

Test Compound (Compound 018): A range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.

-

Total Binding Control: Only the radioligand and membrane preparation.

-

-

Incubation:

-

Combine the assay components in a 96-well plate.

-

Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 45-60 minutes).

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Generate IC50 Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

References

Cellular Permeability of GABAA Receptor Agent 5: A Technical Guide

Disclaimer: "GABAA receptor agent 5" is a hypothetical designation for the purpose of this guide. The data presented herein are representative examples derived from common experimental platforms for central nervous system (CNS) drug candidates and do not correspond to a specific real-world agent. This document serves as a template for presenting cellular permeability data for drug discovery and development professionals.

Executive Summary

The ability of a therapeutic agent to permeate cellular barriers is a critical determinant of its pharmacokinetic profile and ultimate clinical efficacy. For agents targeting the central nervous system, such as GABAA receptor modulators, the capacity to cross the blood-brain barrier (BBB) is paramount. This guide provides a comprehensive technical overview of the cellular permeability characteristics of the hypothetical molecule, GABAA Receptor Agent 5 (hereafter "Agent 5"). We present key physicochemical properties and quantitative data from a suite of standard in vitro assays designed to predict intestinal absorption, BBB penetration, and susceptibility to efflux transporters. Detailed experimental protocols and illustrative diagrams of key pathways and workflows are included to provide a complete framework for assessment.

Physicochemical Properties

The fundamental physicochemical properties of a compound are strong indicators of its potential for membrane permeability. These properties for Agent 5 are summarized below.

| Property | Value | Method | Implication for Permeability |

| Molecular Weight (MW) | 320.5 g/mol | LC-MS | Favorable for passive diffusion (<500 Da) |

| cLogP | 2.8 | ClogP v. 5.0 | Optimal lipophilicity for BBB penetration |

| Topological Polar Surface Area (TPSA) | 45.1 Ų | Calculated | Favorable for CNS penetration (<90 Ų) |

| pKa (most basic) | 8.2 | Potentiometric Titration | Cationic at physiological pH, may influence transport |

| Aqueous Solubility (pH 7.4) | 75 µg/mL | Thermodynamic | Sufficient solubility for assay conditions |

In Vitro Permeability Data

To quantitatively assess the permeability of Agent 5, several industry-standard in vitro models were employed. These assays evaluate passive diffusion and the potential for active transport across biological barriers.

| Assay | Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio (ER) | Permeability Classification |

| PAMPA-BBB | N/A | 12.5 | N/A | High (Predicted CNS Penetrable)[1][2] |

| Caco-2 | A → B | 15.2 | 2.5 | High (Predicted Well Absorbed)[3][4] |

| B → A | 38.0 | Possible Active Efflux[5] | ||

| MDCK-MDR1 | A → B | 4.1 | 4.9 | P-gp Substrate[6][7] |

| B → A | 20.1 |

-

Papp (A→B): Apparent permeability from the apical (lumen/blood) to the basolateral (tissue/brain) side.

-

Papp (B→A): Apparent permeability from the basolateral to the apical side.

-

Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER ≥ 2 is a strong indicator of active efflux.[5][6]

In Vitro Metabolic Stability

Metabolic stability is crucial as it determines the amount of parent compound available to permeate membranes. Agent 5 was assessed in liver microsomes from multiple species.

| Species | Half-Life (t1/2) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Metabolic Stability Classification |

| Human | 48 | 29 | Moderate[8][9] |

| Rat | 25 | 55 | Low[8][10] |

| Mouse | 18 | 77 | Low[11] |

Signaling and Experimental Workflow Diagrams

GABAA Receptor Signaling Pathway

The binding of a GABAA receptor agonist or positive allosteric modulator like Agent 5 potentiates the receptor's function, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in neuronal inhibition.[12][13]

Caption: Generalized GABAA receptor signaling cascade.

Permeability Assessment Workflow

The evaluation of a CNS drug candidate's permeability follows a tiered approach, starting with fundamental property assessment and progressing to more complex cell-based models.

Caption: Tiered workflow for in vitro permeability assessment.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To predict the passive, transcellular permeability of Agent 5 across the blood-brain barrier.[1][14]

Methodology:

-

Membrane Preparation: A filter donor plate is coated with 5 µL of a 1% lecithin (B1663433) in dodecane (B42187) solution to form the artificial membrane.[15]

-

Compound Preparation: Agent 5 is dissolved in a buffer (e.g., PBS, pH 7.4) with 5% DMSO to a final concentration of 10 µM.[15]

-

Assay Setup: The acceptor plate wells are filled with 300 µL of buffer. 150 µL of the compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The plate sandwich is incubated at room temperature for 10-20 hours with gentle agitation.[15]

-

Quantification: After incubation, the concentrations of Agent 5 in the donor and acceptor wells are determined by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (Area * t * (VD + VA)) )

-

Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and t is the incubation time.

-

Caco-2 Permeability Assay

Objective: To determine the rate of transport of Agent 5 across a human intestinal epithelial cell monolayer, providing insight into oral absorption and potential for active efflux.[3][16]

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[5]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm². The permeability of a fluorescent marker (e.g., Lucifer Yellow) is also assessed to confirm low paracellular leakage.[5][17]

-

Transport Study (A→B): The basolateral (acceptor) chamber is filled with 1,200 µL of transport buffer. The experiment is initiated by adding 320 µL of dosing solution (e.g., 10 µM Agent 5 in transport buffer) to the apical (donor) chamber.[17]

-

Transport Study (B→A): The apical (acceptor) chamber is filled with 300 µL of transport buffer. The experiment is initiated by adding 1,220 µL of dosing solution to the basolateral (donor) chamber.[17]

-

Incubation and Sampling: The plates are incubated at 37°C with orbital shaking. Samples are taken from the acceptor chamber at specified time points (e.g., 60, 90, 120 minutes).

-

Quantification: The concentration of Agent 5 in all samples is determined by LC-MS/MS.

-

Calculation: The apparent permeability (Papp) is calculated: Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

-

MDCK-MDR1 Permeability Assay

Objective: To specifically determine if Agent 5 is a substrate of the human P-glycoprotein (P-gp, MDR1) efflux transporter.[6][18]

Methodology:

-

Cell Culture: MDCK cells transfected with the human MDR1 gene are seeded on Transwell inserts and cultured to form a confluent, polarized monolayer.

-

Assay Procedure: The experimental procedure is similar to the Caco-2 assay, measuring bidirectional transport (A→B and B→A).

-

Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp in the B→A direction by the Papp in the A→B direction.[6] An efflux ratio ≥ 2 suggests the compound is a substrate for an active efflux transporter. To confirm P-gp specificity, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

Microsomal Metabolic Stability Assay

Objective: To determine the rate of metabolic degradation of Agent 5 by liver enzymes, primarily Cytochrome P450s (CYPs).[8][9]

Methodology:

-

Reaction Mixture Preparation: Pooled liver microsomes (e.g., human, rat) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8]

-

Compound Incubation: Agent 5 is added to the microsomal suspension to a final concentration of 1 µM. The mixture is pre-warmed to 37°C.[10]

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system cofactor.[8][11]

-

Time Course Sampling: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile (B52724) containing an internal standard.[8]

-

Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Agent 5.

-

Data Analysis: The natural logarithm of the percentage of Agent 5 remaining is plotted against time. The slope of this line provides the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (Clint) is calculated from the half-life and incubation conditions.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. paralab.es [paralab.es]

- 3. Caco-2 Permeability Assay | AxisPharm [axispharm.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 7. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 10. mercell.com [mercell.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. enamine.net [enamine.net]

- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Effects of Diazepam (as a representative GABAA Receptor Agent 5) on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its effects are predominantly mediated by the GABAA receptor, a ligand-gated ion channel that conducts chloride ions.[2][3] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus reducing neuronal excitability.[2]

Benzodiazepines, such as diazepam, are a class of drugs that act as positive allosteric modulators of the GABAA receptor.[4] They bind to a site on the receptor distinct from the GABA binding site, and in doing so, increase the affinity of GABA for its receptor and the frequency of channel opening.[3][5] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[4][6]

This technical guide provides a comprehensive overview of the effects of diazepam, a representative GABAA receptor agent, on neuronal excitability. It includes quantitative data on its electrophysiological effects, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

Diazepam binds to the interface between the α and γ subunits of the GABAA receptor, a site known as the benzodiazepine (B76468) binding site.[3] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[4] The result is an enhanced inhibitory effect of GABA, as lower concentrations of the neurotransmitter are needed to open the chloride channel, and the channel opens more frequently.[2][3] It's important to note that diazepam itself does not open the GABAA receptor channel but rather potentiates the effect of GABA.[7]

The primary mechanism of diazepam's action is to shift the equilibrium of the GABAA receptor from a closed, low-affinity state to an open, high-affinity state for GABA.[2][5] This allosteric modulation leads to a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron, thereby decreasing its excitability.

Prolonged exposure to diazepam can lead to the development of tolerance, a phenomenon linked to the downregulation of GABAA receptors and a disruption of inhibitory synapses.[6] This process may involve a signaling cascade including phospholipase C (PLC), intracellular calcium mobilization, and the phosphatase calcineurin, leading to receptor endocytosis.[6] Furthermore, chronic diazepam treatment can lead to a compensatory upregulation of excitatory glutamatergic transmission.[8][9]

Quantitative Data on the Effects of Diazepam on Neuronal Excitability

The following tables summarize the quantitative effects of diazepam on various parameters of neuronal excitability as reported in the scientific literature.

Table 1: Effects of Diazepam on GABA-Evoked Currents

| Parameter | Diazepam Concentration | Effect | Cell Type | Reference |

| GABA-induced ICl | 3 x 10-9 to 10-4 M | Dose-dependent facilitation | Frog sensory neuron | [7] |

| GABA EC50 | 1 µM | ~5-6 fold decrease (increased potency) | HEK 293 cells (α1β2γ2 subunits) | [10] |

| GABA EC50 | 1 µM | ~2.2 fold decrease (increased potency) | HEK 293 cells (α1γ2 subunits) | [10] |

| GABA-activated current | 100 nM | 65 +/- 3% enhancement | Mouse spinal cord neurons | [11] |

| Spontaneous Action Potential Firing | Up to 6.25 µM | ~20% reduction | Neocortical neurons | [12] |

Table 2: Effects of Diazepam on Inhibitory Postsynaptic Currents (IPSCs)

| Parameter | Diazepam Concentration | Effect | Cell Type | Reference |

| mIPSP Frequency | Not specified (prolonged treatment) | Reduction | Cortical neurons | [6] |

| mIPSP Amplitude | Not specified (prolonged treatment) | Reduction | Cortical neurons | [6] |

| eIPSC Charge and Amplitude | 2 µM | Increase | CA1 pyramidal neurons | [13] |

| mIPSC Charge and Decay | Not specified | Increase at -60 mV | CA1 pyramidal neurons | [13] |

| IPSC Amplitude and Decay | 5 µM | Potentiation and prolongation | Rat hippocampal CA1 neurons | [14] |

Table 3: Effects of Chronic Diazepam Treatment on Neuronal Excitability

| Parameter | Treatment Regimen | Effect | Cell Type/Animal Model | Reference |

| Tonic GABAAR Current | 7-day treatment | Decrease (58 ± 9.0 pA to 29.4 ± 4.3 pA) | Mouse cortical neurons | [8] |

| NMDAR Currents | 7-day treatment | Increase | Mouse cortical neurons | [8] |

| Surface GABAA Receptor Levels | 1 µM for 1h | Significant reduction | Primary cerebrocortical neurons | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Neuronal Excitability

This protocol is a standard method for studying the electrical properties of individual neurons and the effects of pharmacological agents like diazepam.

Objective: To measure changes in neuronal excitability, including resting membrane potential, action potential firing, and postsynaptic currents, in response to diazepam application.

Materials:

-

Brain slice preparation or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution.

-

Intracellular solution (e.g., containing in mM: 144 K-gluconate, 3 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.2 Na2-GTP, 10 HEPES).[6]

-

Borosilicate glass capillaries for patch pipettes.

-

Micropipette puller.

-

Micromanipulators.

-

Patch-clamp amplifier and data acquisition system (e.g., Multiclamp 700B, Digidata 1550).[15]

-

Microscope with differential interference contrast (DIC) optics.

-

Diazepam stock solution.

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory procedures.[16] Place the preparation in the recording chamber and perfuse with oxygenated aCSF.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-7 MΩ.[16] Fill the pipette with the intracellular solution.

-

Neuron Identification: Under the microscope, identify a target neuron (e.g., a pyramidal neuron in a specific cortical layer).[16]

-

Giga-seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and recording of its electrical activity.

-

Baseline Recording:

-

Current-Clamp Mode: Record the resting membrane potential and spontaneous action potential firing. To assess excitability, inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the current threshold for firing.[16]

-

Voltage-Clamp Mode: Hold the neuron at a specific membrane potential (e.g., -60 mV) to record postsynaptic currents. Spontaneous or miniature inhibitory postsynaptic currents (mIPSCs) can be recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.[6] Evoked IPSCs (eIPSCs) can be elicited by stimulating nearby inhibitory interneurons.

-

-

Diazepam Application: Perfuse the recording chamber with aCSF containing the desired concentration of diazepam.

-

Data Recording: Record the same parameters as in the baseline condition to determine the effects of diazepam.

-

Washout: Perfuse the chamber with drug-free aCSF to determine if the effects of diazepam are reversible.

-

Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential, action potential firing frequency, IPSC amplitude, frequency, and decay kinetics.

Threshold Tracking Nerve Excitability Studies

This non-invasive technique can be used in human subjects to assess the properties of peripheral axons.

Objective: To measure changes in axonal excitability parameters in response to a systemic administration of diazepam.

Materials:

-

A computer-controlled stimulating and recording system (e.g., QTRAC).

-

Surface stimulating and recording electrodes.

-

A subject who has been administered diazepam or a placebo.

Procedure:

-

Electrode Placement: Place stimulating and recording electrodes over a peripheral nerve, such as the median nerve at the wrist.

-

Threshold Tracking: The system delivers a series of electrical stimuli to the nerve and records the resulting compound muscle action potential (CMAP) or sensory nerve action potential (SNAP). The stimulus intensity is automatically adjusted to find the threshold required to elicit a target response of a specific size.

-

Excitability Protocol: A standardized protocol is used to assess various aspects of axonal excitability, including:

-

Strength-duration relationship: Measures the relationship between stimulus intensity and duration.

-

Threshold electrotonus: Measures changes in threshold in response to subthreshold polarizing currents.

-

Recovery cycle: Measures the change in excitability following a supramaximal stimulus.

-

-

Data Analysis: The recorded data is used to derive a set of excitability parameters that reflect the properties of ion channels and the membrane potential of the axon.[17] These parameters can be compared before and after diazepam administration to assess its effects on peripheral nerve excitability.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the core signaling pathway of the GABAA receptor and the modulatory effect of diazepam.

Caption: GABAA receptor signaling pathway and the modulatory role of diazepam.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

The following diagram outlines the logical flow of a whole-cell patch-clamp experiment to study the effects of diazepam.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. ClinPGx [clinpgx.org]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazepam action on gamma-aminobutyric acid-activated chloride currents in internally perfused frog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzodiazepine Ro 15-1788: electrophysiological evidence for partial agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diazepam decreases action potential firing of neocortical neurons via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Voltage dependent allosteric modulation of IPSCs by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzodiazepine involvement in LTP of the GABA-ergic IPSC in rat hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bringing nerve excitability out of the research laboratory into the clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GABRA5 in Learning and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor, encoded by the GABRA5 gene, has emerged as a critical modulator of learning and memory.[1][2] Predominantly expressed in the hippocampus, a brain region vital for memory formation, GABRA5-containing GABA-A receptors are uniquely positioned to influence cognitive processes.[3][4] Unlike the phasic inhibition mediated by synaptic GABA-A receptors, α5-containing receptors are largely located extrasynaptically and generate a persistent tonic inhibitory conductance.[5][6] This tonic inhibition plays a crucial role in regulating neuronal excitability, synaptic plasticity, and ultimately, cognitive function.[5][7] This technical guide provides an in-depth overview of the role of GABRA5 in learning and memory, focusing on quantitative data from key experiments, detailed experimental protocols, and visualization of the underlying molecular pathways.

Data Presentation: Quantitative Findings on GABRA5 Function

The following tables summarize key quantitative data from studies investigating the impact of GABRA5 modulation on learning, memory, and synaptic plasticity.

Table 1: Behavioral Studies in Rodent Models

| Model/Treatment | Behavioral Task | Key Quantitative Finding | Reference |

| Gabra5 knockout (Gabra5-/-) mice | Morris Water Maze | Improved spatial learning compared to wild-type mice. | [8] |

| Gabra5 knockout (Gabra5-/-) mice | Contextual Fear Conditioning | No significant difference in freezing time between knockout and wild-type mice. | [8] |

| Rats treated with GABRA5 negative allosteric modulator (NAM) ONO-8590580 (3-20 mg/kg, p.o.) | Passive Avoidance Test | Significantly prevented MK-801-induced memory deficit. | [1] |

| Aged rats with cognitive impairment treated with GABRA5 positive allosteric modulator (PAM) Compound 6 (3 mg/kg, systemic) | Radial Arm Maze | Significant improvement in memory performance. | [9] |

| 5xFAD transgenic mice (Alzheimer's model) treated with GABRA5 NAM (PWZ-029) | Elevated Plus Maze & Open Field | Decreased emotionality in transgenic males. | [10] |

Table 2: Electrophysiological Studies

| Preparation | Experimental Condition | Key Quantitative Finding | Reference |

| Hippocampal slices from Gabra5 knockout (Gabra5-/-) mice | Long-Term Potentiation (LTP) at 10-20 Hz stimulation | Lowered threshold for LTP induction compared to wild-type.[5][7] | [5][7] |

| Rat hippocampal slices | LTP induction in the presence of GABRA5 NAM (ONO-8590580, 300 nM) | Significantly augmented tetanus-induced LTP of CA1 synapse response. | [1] |

| CA1 and CA3 pyramidal cells from Gabra5 knockout (Gabra5-/-) mice | Tonic Inhibitory Currents | Reduced tonic currents to 60% and 53% of wild-type levels, respectively. | [11] |

| Human embryonic kidney (HEK293) cells expressing human α5β3γ2 GABA-A receptors | Effect of GABRA5 NAM (ONO-8590580) | Functionally selective GABRA5 NAM activity with a maximum 44.4% inhibition and an EC50 of 1.1 nM. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Morris Water Maze Protocol for Assessing Spatial Learning and Memory

This protocol is adapted from studies investigating spatial memory in genetically modified mouse models.[12][13]

-

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool is surrounded by distinct visual cues.

-

Acclimation: Handle mice for several days before the experiment. On the day of testing, allow mice to acclimate to the testing room for at least 30 minutes.

-

Training (Acquisition Phase):

-

Conduct 4 trials per day for 5 consecutive days.

-

For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.

-

Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

-

-

Probe Trial (Memory Retention):

-

24 hours after the last training session, remove the platform from the pool.

-

Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

-

Data Analysis: Analyze escape latency and path length across training days to assess learning. Analyze probe trial data to assess memory retention.

Contextual and Cued Fear Conditioning Protocol

This protocol is a standard method to assess associative fear learning and memory.[8][14][15][16]

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock. The chamber should be equipped with a sound generator for the auditory cue and a video camera for recording freezing behavior.

-

Conditioning (Day 1):

-

Place the mouse in the conditioning chamber and allow for a 2-4 minute acclimation period (baseline freezing).

-

Present a neutral conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB) for 20-30 seconds.

-

Co-terminate the CS with a mild, unconditioned stimulus (US), such as a foot shock (e.g., 1 second, 0.4-0.6 mA).

-

Allow the mouse to remain in the chamber for an additional 1-2 minutes.

-

-

Contextual Fear Memory Test (Day 2):

-

Place the mouse back into the same conditioning chamber used on Day 1.

-

Record freezing behavior (complete lack of movement except for respiration) for a 5-6 minute period. No CS or US is presented.

-

-

Cued Fear Memory Test (Day 3):

-

Place the mouse in a novel context (different chamber with altered visual and olfactory cues).

-

Allow for a baseline freezing measurement for 2-3 minutes.

-

Present the auditory CS (the tone from Day 1) for a 2-3 minute period and record freezing behavior.

-

-

Data Analysis: Calculate the percentage of time spent freezing during each phase of the experiment.

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This protocol outlines the procedure for inducing and recording LTP in acute hippocampal slices.[5][17][18][19]

-

Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) and rapidly decapitate.

-

Quickly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) (composition in mM: 124 NaCl, 3 KCl, 1.3 MgCl2, 2.6 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose).

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20 minutes.

-

-

LTP Induction:

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the potentiation of the synaptic response.

-

-

Data Analysis: Express the fEPSP slope as a percentage of the pre-induction baseline. LTP is quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period.

Visualization of GABRA5-Related Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to GABRA5 function and investigation.

References

- 1. ONO-8590580, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gabra5 gamma-aminobutyric acid type A receptor subunit alpha 5 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. What are GABRA5 modulators and how do they work? [synapse.patsnap.com]

- 4. jneurosci.org [jneurosci.org]

- 5. jneurosci.org [jneurosci.org]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selective GABA(A) α5 positive allosteric modulators improve cognitive function in aged rats with memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive and Negative Selective Allosteric Modulators of α5 GABAA Receptors: Effects on Emotionality, Motivation, and Motor Function in the 5xFAD Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mice with Targeted Genetic Reduction of GABAA Receptor α1 Subunits Display Performance Differences in Morris Water Maze Tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 15. mmpc.org [mmpc.org]

- 16. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Long-term potentiation of GABAergic synaptic transmission in neonatal rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Distribution of GABAA Receptor Alpha 5 Subunit in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distribution of the alpha 5 subunit of the γ-aminobutyric acid type A (GABAA) receptor in the mammalian brain. The GABAA receptor alpha 5 subunit is a key target for therapeutic drug development due to its distinct localization and role in cognitive functions. This document summarizes quantitative data on its expression, details common experimental protocols for its study, and visualizes relevant pathways and workflows.

Quantitative Distribution of the GABAA Receptor Alpha 5 Subunit

The GABAA receptor alpha 5 (α5) subunit exhibits a highly restricted and specific distribution pattern throughout the brain. While it constitutes a relatively small fraction of the total GABAA receptor population, its enrichment in specific regions underscores its specialized function.[1] The highest density of the α5 subunit is consistently observed in the hippocampus, where it plays a crucial role in learning and memory.[1][2][3]

The following table summarizes the quantitative expression of the GABAA receptor α5 subunit in various brain regions, compiled from autoradiography and immunohistochemistry studies in human, primate, and rodent brains.

| Brain Region | Subregion/Cell Type | Percentage of Total GABAA Receptors | Quantitative Density/Binding | Species | Reference(s) |

| Hippocampus | Overall | ~25-28% | High | Human, Rat | [1][2] |

| CA1 and CA3 Pyramidal Cells | - | High expression | Rat | [3] | |

| Dentate Gyrus Granule Cells | - | Moderate expression | Rat | [3] | |

| Olfactory Bulb | Granule Cell Layer | 20-35% | High | Rat | [1][4] |

| Cerebral Cortex | Layers V and VI | - | Moderate expression | Rat | [3] |

| Amygdala | - | - | Low levels | Rat | [4] |

| Thalamus | - | - | Low levels | Rat | [4] |

| Hypothalamus | Ventromedial Nucleus | - | Strong immunoreactivity | Rat | [5] |

| Tuberomammillary Nucleus | - | Colocalized with histamine-containing neurons | Rat | [5] | |

| Spinal Cord | Dorsal Horn (Layers II and III) | - | Moderate hybridization signals | Rat | [6] |

Experimental Protocols for Studying GABAA Receptor Alpha 5 Subunit Distribution

The localization and quantification of the GABAA receptor α5 subunit in the brain are primarily achieved through three key experimental techniques: immunohistochemistry (IHC), in situ hybridization (ISH), and autoradiography.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution of the α5 subunit protein in tissue sections using specific antibodies.

Detailed Methodology:

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (e.g., 15% and 30%) in PBS.

-

Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.

-

-

Antigen Retrieval (if necessary):

-

For some antibodies, heat-induced epitope retrieval (HIER) may be required. This typically involves incubating the sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 10-20 minutes.

-

-

Blocking and Permeabilization:

-

Wash sections in PBS.

-

Incubate sections in a blocking solution to prevent non-specific antibody binding. A common blocking solution is 5-10% normal goat serum (or serum from the species of the secondary antibody) with 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific to the GABAA receptor α5 subunit (e.g., rabbit anti-GABRA5). The antibody should be diluted in the blocking solution according to the manufacturer's instructions.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the sections three times in PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the sections three times in PBS.

-

Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the sections onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the sections using a fluorescence or confocal microscope.

-

In Situ Hybridization (ISH)

ISH is used to detect the messenger RNA (mRNA) encoding the GABAA receptor α5 subunit (GABRA5), providing information about which cells are actively transcribing the gene.

Detailed Methodology:

-

Probe Preparation:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled or radioactively labeled antisense RNA probe complementary to the GABRA5 mRNA. A sense probe should also be prepared as a negative control.

-

-

Tissue Preparation:

-

Prepare fresh-frozen brain sections (10-20 µm) on a cryostat and mount them on RNase-free slides.

-

Fix the sections in 4% PFA in PBS.

-

-

Pre-hybridization:

-

Treat sections with proteinase K to increase probe accessibility.

-

Wash with PBS and then acetylate with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.

-

Incubate the sections in a pre-hybridization buffer for 1-2 hours at the hybridization temperature.

-

-

Hybridization:

-

Dilute the labeled probe in a hybridization buffer.

-

Apply the probe to the sections and incubate overnight in a humidified chamber at a specific temperature (e.g., 65°C).

-

-

Post-hybridization Washes:

-

Perform a series of stringent washes with saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound and non-specifically bound probe.

-

-

Detection:

-

For DIG-labeled probes:

-

Block the sections with a blocking reagent.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash and then incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) to produce a colored precipitate.

-

-

For radioactively labeled probes:

-

Expose the slides to X-ray film or a phosphor imaging screen.

-

-

-

Mounting and Imaging:

-

Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and coverslip.

-

Image the results using a bright-field microscope or by analyzing the autoradiographic film.

-

Autoradiography

Receptor autoradiography is used to quantify the density of GABAA receptors containing the α5 subunit using a radiolabeled ligand that specifically binds to these receptors. The ligand [3H]L-655,708 is highly selective for the benzodiazepine (B76468) binding site on α5-containing GABAA receptors.[4][7]

Detailed Methodology:

-

Tissue Preparation:

-

Rapidly freeze the brain and cut thin sections (10-20 µm) on a cryostat.

-

Thaw-mount the sections onto gelatin-coated slides.

-

-

Pre-incubation:

-

Incubate the slides in a buffer (e.g., Tris-HCl) to wash away endogenous ligands.

-

-

Incubation with Radioligand:

-

Incubate the slides in a solution containing the radioligand (e.g., [3H]L-655,708) at a specific concentration.

-

To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled competing drug.

-

-

Washing:

-

Wash the slides in ice-cold buffer to remove unbound radioligand.

-

-

Drying and Exposure:

-

Dry the slides under a stream of cold air.

-

Expose the slides to a tritium-sensitive phosphor imaging screen or autoradiography film along with calibrated radioactive standards.

-

-

Data Analysis:

-

Scan the imaging plate or film to create a digital image.

-

Quantify the signal intensity in different brain regions using image analysis software.

-

Convert the signal intensity to receptor density (e.g., fmol/mg tissue) by comparing it to the radioactive standards.

-

Signaling Pathways and Experimental Workflows

GABAA Receptor Alpha 5 Subunit Signaling

The GABAA receptor α5 subunit is a key component of extrasynaptic receptors that mediate tonic inhibition. This form of inhibition is a persistent, low-level inhibitory current that helps to regulate neuronal excitability.

References

- 1. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Synaptic and non-synaptic localization of GABAA receptors containing the α5 subunit in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autoradiographic localization of alpha5 subunit-containing GABAA receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular localization of GABA receptor alpha subunit immunoreactivity in the rat hypothalamus: relationship with neurones containing orexigenic or anorexigenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In situ hybridization histochemistry reveals a diversity of GABAA receptor subunit mRNAs in neurons of the rat spinal cord and dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

Endogenous Ligands for the GABA-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous ligands that modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system. The guide details the various classes of these endogenous modulators, their binding sites, and their quantitative impact on receptor function. Furthermore, it offers detailed experimental protocols for the investigation of these interactions and visual representations of key signaling pathways and experimental workflows.

Overview of Endogenous GABAA Receptor Ligands

The GABAA receptor is a ligand-gated ion channel that, upon binding its primary endogenous agonist γ-aminobutyric acid (GABA), opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] Beyond GABA itself, a diverse array of endogenous molecules can bind to distinct allosteric sites on the receptor complex, thereby modulating its activity. These endogenous ligands play critical roles in regulating neuronal excitability and are implicated in various physiological and pathological processes.

The primary classes of endogenous GABAA receptor modulators include:

-

Neurosteroids: Metabolites of steroid hormones, such as allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC), are potent positive allosteric modulators of GABAA receptors.[2][3]

-

Endocannabinoids: The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been shown to directly interact with and modulate GABAA receptor function.

-

Zinc: The divalent cation zinc (Zn2+) can act as a potent inhibitor of GABAA receptor activity, with its effects being highly dependent on the subunit composition of the receptor.

-

Other Putative Endogenous Ligands: Other molecules, such as inosine (B1671953) and the diazepam binding inhibitor (DBI), have been proposed as endogenous modulators of the benzodiazepine (B76468) binding site on the GABAA receptor, though their physiological roles are still under investigation.[4][5]

Quantitative Data on Endogenous Ligand Interactions

The following tables summarize the quantitative data for the interaction of various endogenous ligands with the GABAA receptor, including binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50). These values are influenced by the specific subunit composition of the GABAA receptor and the experimental conditions.

Table 1: Neurosteroid Modulation of GABAA Receptors

| Ligand | Receptor Subunit Composition | Parameter | Value | Reference |

| Allopregnanolone | α1β2γ2 | EC50 (Potentiation of GABA) | 12.9 ± 2.3 nM | [6] |

| Allopregnanolone | Epileptic Rat Dentate Granule Cells | EC50 (Potentiation of GABA) | 92.7 ± 13.4 nM | [6] |

| THDOC | α1β3γ2L | EC50 (Direct Activation) | >30 µM | [7] |

| THDOC | α6β3γ2L | EC50 (Direct Activation) | 12.1 µM | [7] |

| THDOC | α1β3δ | EC50 (Direct Activation) | >30 µM | [7] |

| THDOC | α6β3δ | EC50 (Direct Activation) | 4.7 µM | [7] |

| THDOC | Spinally Projecting Parvocellular Neurons | EC50 (Inhibition of Firing) | 67 nM | [8] |

Table 2: Endocannabinoid and Zinc Modulation of GABAA Receptors

| Ligand | Receptor Subunit Composition | Parameter | Value | Reference |

| 2-Arachidonoylglycerol (2-AG) | α1β2γ2 | EC50 (Potentiation of GABA) | 2.1 ± 0.5 µM | [9] |

| Zinc (Zn2+) | α1β2 | IC50 | 0.94 µM | [10] |

| Zinc (Zn2+) | α1β2γ2 | IC50 | 51 µM | [10] |

| Zinc (Zn2+) | α1β2γ2 (in presence of 100 µM GABA) | IC50 | 322 µM | [10] |

| Zinc (Zn2+) | Dentate Gyrus Granule Cells (Tonic Current) | IC50 | 16 µM | [11] |

| Zinc (Zn2+) | Neonatal Rat Cortical Synaptoneurosomes | IC50 | 80 µM | [12] |

| Zinc (Zn2+) | Adult Rat Cortical Synaptoneurosomes | IC50 | 100 µM | [12] |

Table 3: Putative Endogenous Ligands for the Benzodiazepine Site

| Ligand | Receptor Subunit Composition | Parameter | Value | Reference |

| Diazepam Binding Inhibitor (DBI) | Cultured Mammalian Central Neurons | Effective Concentration (Reduction of GABA response) | Micromolar concentrations | [4] |

| Inosine | Brain Membranes | Activity | Inhibition of [3H]FNZP binding | [5] |

Signaling Pathways and Modulatory Mechanisms

The endogenous modulation of GABAA receptors occurs through various mechanisms, primarily involving allosteric modulation of the receptor's response to GABA.

Neurosteroid Modulation

Neurosteroids like allopregnanolone and THDOC are positive allosteric modulators that bind to specific sites within the transmembrane domains of the GABAA receptor subunits.[2] This binding enhances the receptor's function by increasing both the channel opening frequency and the duration of channel opening in response to GABA. At higher concentrations, some neurosteroids can also directly gate the GABAA receptor channel in the absence of GABA.[2]

Endocannabinoid Modulation

The endocannabinoid 2-AG potentiates GABAA receptor currents, particularly at low GABA concentrations. This modulation is dependent on the presence of the β2 subunit in the receptor complex.[9] The binding site for 2-AG is thought to be located in the transmembrane domain of the β2 subunit.

Zinc Inhibition

Zinc inhibits GABAA receptor function in a non-competitive manner, and this inhibition is highly dependent on the subunit composition. Receptors lacking a γ subunit are much more sensitive to zinc inhibition.[10] Zinc is thought to bind to extracellular sites on the receptor, leading to a conformational change that reduces the channel's ability to conduct chloride ions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with GABAA receptors.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for determining the binding affinity of ligands to the GABAA receptor.[13]

Objective: To determine the binding affinity (Ki) of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to GABAA receptors in a membrane preparation.

Materials:

-

Rat brains

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site)

-

Unlabeled test compound

-

Non-specific binding control (e.g., 10 mM GABA)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge (capable of 140,000 x g)

-

Scintillation counter

-

Multi-well plates

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold deionized water and homogenize.

-

Centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Repeat the resuspension and centrifugation steps in binding buffer three times.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer.

-

In a multi-well plate, add in triplicate:

-

Total Binding: Binding buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Binding buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM Clonazepam for the benzodiazepine site), and membrane preparation.

-

Competition: Binding buffer, radioligand, varying concentrations of the unlabeled test compound, and membrane preparation.

-

-

Incubate the plate for a specified time and temperature to reach equilibrium (e.g., 45 minutes at 4°C for [3H]muscimol).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes

This protocol is a standard method for the functional characterization of ion channels, including GABAA receptors, expressed heterologously in Xenopus laevis oocytes.[14][15]

Objective: To measure the macroscopic currents of GABAA receptors in response to the application of GABA and endogenous modulators.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired GABAA receptor subunits

-

Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

-

GABA and test modulators

-

Two-electrode voltage clamp amplifier and headstages

-

Glass microelectrodes (for voltage and current)

-

Micromanipulators

-

Perfusion system

-

Data acquisition system

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with OR2 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply GABA at various concentrations to generate a dose-response curve and determine the EC50.

-

Co-apply a fixed concentration of GABA (typically the EC10-EC20) with varying concentrations of the endogenous modulator to assess its effect on the GABA-evoked current.

-

Record the resulting currents using the data acquisition system.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator.

-

Plot the potentiation or inhibition of the GABA response as a function of the modulator concentration.

-

Determine the EC50 or IC50 of the modulator from the resulting dose-response curve.

-

Whole-Cell Patch-Clamp Recording from Cultured Neurons

This technique allows for the detailed study of GABAA receptor currents in a more physiologically relevant context.[12][16]

Objective: To record and analyze spontaneous or evoked GABAA receptor-mediated currents (IPSCs) in cultured neurons and to investigate their modulation by endogenous ligands.

Materials:

-

Primary neuronal cultures or neuronal cell lines